molecular formula C10H17BrO3SSi B14609728 (5-Bromothiophen-2-yl)(triethoxy)silane CAS No. 60600-83-1

(5-Bromothiophen-2-yl)(triethoxy)silane

Cat. No.: B14609728
CAS No.: 60600-83-1
M. Wt: 325.30 g/mol
InChI Key: DMGLHAITNBGANB-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)(triethoxy)silane: is a chemical compound with the molecular formula C10H15BrO3SSi. It is a derivative of thiophene, a sulfur-containing heterocycle, and contains a bromine atom at the 5-position of the thiophene ring. The compound also features a triethoxysilane group, which is known for its utility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromothiophene with triethoxysilane in the presence of a catalyst under controlled conditions .

Industrial Production Methods: Industrial production of (5-Bromothiophen-2-yl)(triethoxy)silane may involve large-scale bromination and silanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which (5-Bromothiophen-2-yl)(triethoxy)silane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The triethoxysilane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in applications such as surface modification and material synthesis .

Comparison with Similar Compounds

  • (5-Chlorothiophen-2-yl)(triethoxy)silane
  • (5-Iodothiophen-2-yl)(triethoxy)silane
  • (5-Fluorothiophen-2-yl)(triethoxy)silane

Uniqueness: (5-Bromothiophen-2-yl)(triethoxy)silane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in material science and organic synthesis .

Properties

IUPAC Name

(5-bromothiophen-2-yl)-triethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO3SSi/c1-4-12-16(13-5-2,14-6-3)10-8-7-9(11)15-10/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGLHAITNBGANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(S1)Br)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20527002
Record name (5-Bromothiophen-2-yl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60600-83-1
Record name (5-Bromothiophen-2-yl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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